![molecular formula C6H9ClF2O2 B067039 tert-Butyl chlorodifluoroacetate CAS No. 167308-43-2](/img/structure/B67039.png)
tert-Butyl chlorodifluoroacetate
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Description
Tert-Butyl chlorodifluoroacetate is a chemical compound with the molecular formula C6H9ClF2O2 and a molecular weight of 186.59 . It is used in proteomics research .
Chemical Reactions Analysis
A tert-butyl hydroperoxide-promoted multicomponent reaction of isatins, sodium chlorodifluoroacetate, and aliphatic amines has been disclosed . This reaction provides a facile and practical approach for producing functionalized 2-aminobenzoxazinones under transition-metal-free conditions .Relevant Papers Several papers were found that discuss tert-Butyl chlorodifluoroacetate or related compounds . These papers cover topics such as the synthesis of related compounds, the use of tert-Butyl chlorodifluoroacetate in reactions, and the properties of related compounds. These papers could provide further insights into the properties and potential applications of tert-Butyl chlorodifluoroacetate.
Scientific Research Applications
Ring-Expansion RAFT Polymerization
“tert-Butyl chlorodifluoroacetate” is used in the development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative . This innovative methodology allows for the synthesis of cyclic polymers via ring-expansion RAFT (RE-RAFT) polymerization of vinyl monomers . The resulting polymers exhibit various unique physical and functional properties compared to those of linear analogs .
Synthesis of Cyclic Polymers
The RE-RAFT of tert-butyl acrylate (TBA) yields a mixture of polymers exhibiting a bimodal size exclusion chromatography (SEC) trace . The peak top molecular weights shift to higher-molecular-weight regions as the monomer conversion increases . This approach opens the door to the simple synthesis of well-controlled cyclic polymers with complex structures .
OLED Emitters
Derivatives of tert-butyl substituted acridan and perfluorobiphenyl, which can be synthesized using “tert-Butyl chlorodifluoroacetate”, have been used as sky-blue OLED emitters . These multi-functional luminophores exhibit thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement, and sky-blue ↔ blue colour-changing .
Design of TADF Compounds
For the first time, perfluorobiphenyl was used as an acceptor in the design of TADF compounds, while non-substituted and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine was chosen as an appropriate donor . The properties of the studied perfluorobiphenyls were found to be very sensitive to the substitutions .
Chlorination of tert-Butyl Esters
“tert-Butyl chlorodifluoroacetate” can be used in the practical chlorination of tert-butyl esters with PCl3 . This process generates acid chlorides, which are important intermediates in organic synthesis .
Proteomics Research
“tert-Butyl chlorodifluoroacetate” is also a product for proteomics research . It has a molecular formula of C6H9ClF2O2 and a molecular weight of 186.58 .
properties
IUPAC Name |
tert-butyl 2-chloro-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHJJSAELHRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371364 |
Source
|
Record name | tert-Butyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl chlorodifluoroacetate | |
CAS RN |
167308-43-2 |
Source
|
Record name | tert-Butyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl chlorodifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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